molecular formula C18H16N6O B6574536 2-(5-isopropyl-1-phenyl-1H-1,2,3-triazol-4-yl)-5-(pyridin-3-yl)-1,3,4-oxadiazole CAS No. 1081141-38-9

2-(5-isopropyl-1-phenyl-1H-1,2,3-triazol-4-yl)-5-(pyridin-3-yl)-1,3,4-oxadiazole

Cat. No.: B6574536
CAS No.: 1081141-38-9
M. Wt: 332.4 g/mol
InChI Key: QBGVUDIQILCSTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-isopropyl-1-phenyl-1H-1,2,3-triazol-4-yl)-5-(pyridin-3-yl)-1,3,4-oxadiazole is a heterocyclic compound that combines the structural features of triazole and oxadiazole rings. These types of compounds are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-isopropyl-1-phenyl-1H-1,2,3-triazol-4-yl)-5-(pyridin-3-yl)-1,3,4-oxadiazole typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through a 1,3-dipolar cycloaddition reaction between an azide and an alkyne.

    Formation of the Oxadiazole Ring: This can be synthesized by the cyclization of a hydrazide with a carboxylic acid derivative.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, specific solvents, and controlled temperatures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the isopropyl group.

    Reduction: Reduction reactions could potentially occur at the triazole or oxadiazole rings.

    Substitution: Various substitution reactions can be performed on the phenyl and pyridinyl rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield alcohols or ketones, while substitution could introduce various functional groups.

Scientific Research Applications

    Medicinal Chemistry: As a scaffold for developing new drugs with antimicrobial, antifungal, or anticancer properties.

    Materials Science: In the development of new materials with specific electronic or optical properties.

    Biological Studies: As a probe to study various biological processes.

Mechanism of Action

The mechanism of action for compounds like 2-(5-isopropyl-1-phenyl-1H-1,2,3-triazol-4-yl)-5-(pyridin-3-yl)-1,3,4-oxadiazole typically involves interaction with specific molecular targets such as enzymes or receptors. The triazole and oxadiazole rings can interact with biological molecules through hydrogen bonding, π-π stacking, and other non-covalent interactions.

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Triazole Derivatives: Known for their antimicrobial and anticancer activities.

    1,3,4-Oxadiazole Derivatives: Studied for their anti-inflammatory and anticonvulsant properties.

Uniqueness

The combination of triazole and oxadiazole rings in a single molecule can provide unique properties, such as enhanced biological activity or improved stability, compared to compounds containing only one of these rings.

Properties

IUPAC Name

2-(1-phenyl-5-propan-2-yltriazol-4-yl)-5-pyridin-3-yl-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N6O/c1-12(2)16-15(20-23-24(16)14-8-4-3-5-9-14)18-22-21-17(25-18)13-7-6-10-19-11-13/h3-12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBGVUDIQILCSTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(N=NN1C2=CC=CC=C2)C3=NN=C(O3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.